molecular formula C20H14FN3O B11613271 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11613271
M. Wt: 331.3 g/mol
InChI Key: MMNCXGDFFHZJDH-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves a multi-step process. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit discoidin-domain receptors 1 and 2, which are involved in inflammatory processes . The compound binds to the active site of these receptors, blocking their activity and thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The imidazo[1,2-a]pyridine moiety also contributes to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

2-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

InChI

InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)

InChI Key

MMNCXGDFFHZJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)F

Origin of Product

United States

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